2-[4-(5-cyano-4-oxo-2-sulfanylidene-1H-pyrimidin-6-yl)phenoxy]-N,N-diethylacetamide
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Overview
Description
The compound “2-[4-(5-cyano-4-oxo-2-sulfanylidene-1H-pyrimidin-6-yl)phenoxy]-N,N-diethylacetamide” is a complex organic molecule. It contains a pyrimidine ring, which is a type of heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . It also has a cyano group (-CN), which consists of a carbon atom triple-bonded to a nitrogen atom .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrimidine ring and the cyano group would significantly influence its structure. The exact 3D structure would need to be determined using techniques such as X-ray crystallography or NMR spectroscopy .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. These properties could include its melting point, boiling point, solubility in various solvents, and others. These properties would need to be determined experimentally .Scientific Research Applications
Dual Inhibitor of Enzymes
2-[4-(5-cyano-4-oxo-2-sulfanylidene-1H-pyrimidin-6-yl)phenoxy]-N,N-diethylacetamide has been explored as a potent dual inhibitor of thymidylate synthase (TS) and dihydrofolate reductase (DHFR), key enzymes in nucleotide synthesis and cell proliferation. This compound showed significant inhibitory activity, suggesting its potential in cancer research and therapy (Gangjee et al., 2008).
Crystal Structure Analysis
The compound's derivatives have been analyzed for their crystal structures, providing insights into their molecular conformation and stability. Such structural analyses are crucial in understanding the interaction mechanisms with biological targets (Subasri et al., 2016).
Antibacterial Applications
Some derivatives of this compound have been synthesized and tested for their antibacterial activities. These studies are aimed at developing new antibacterial agents, particularly in the context of increasing antibiotic resistance (Azab et al., 2013).
Antitumor Activity
Several studies have investigated the synthesis and evaluation of this compound and its derivatives for antitumor activities. These compounds have shown promising results against various cancer cell lines, indicating their potential as therapeutic agents in oncology (Albratty et al., 2017).
Pharmacological Evaluation
The pharmacological properties of derivatives of this compound have been studied, focusing on their potential as inhibitors of key enzymes involved in various diseases. This research contributes to the development of new drugs with improved efficacy and safety profiles (Shukla et al., 2012).
Antimicrobial Activity
Studies have also been conducted on the synthesis and antimicrobial evaluation of novel derivatives, highlighting their potential as antimicrobial agents. Such research is vital in the ongoing battle against infectious diseases and the development of new antimicrobial drugs (Darwish et al., 2014).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-[4-(5-cyano-4-oxo-2-sulfanylidene-1H-pyrimidin-6-yl)phenoxy]-N,N-diethylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O3S/c1-3-21(4-2)14(22)10-24-12-7-5-11(6-8-12)15-13(9-18)16(23)20-17(25)19-15/h5-8H,3-4,10H2,1-2H3,(H2,19,20,23,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWPUJXRVKBRAQR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)COC1=CC=C(C=C1)C2=C(C(=O)NC(=S)N2)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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